

# 3,4-Dichlorophenacyl bromide properties

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## Compound of Interest

Compound Name: 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Cat. No.: B105186

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An In-depth Technical Guide to 3,4-Dichlorophenacyl Bromide for Scientific Professionals

## Introduction

3,4-Dichlorophenacyl bromide, also known by its IUPAC name **2-bromo-1-(3,4-dichlorophenyl)ethanone**, is an  $\alpha$ -haloketone derivative.<sup>[1]</sup> It belongs to a class of compounds extensively used in biochemical research as irreversible inhibitors of phospholipase A2 (PLA2) enzymes.<sup>[2][3]</sup> By covalently modifying the active site of PLA2, these reagents serve as critical tools for studying the roles of these enzymes in various physiological and pathological processes, particularly in the inflammatory cascade. This guide provides a detailed overview of its chemical properties, mechanism of action, relevant experimental protocols, and safety information for researchers and drug development professionals.

## Chemical and Physical Properties

The fundamental physicochemical properties of 3,4-Dichlorophenacyl bromide are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings. The compound typically appears as a white to light yellow crystalline powder.

Property	Value	Source(s)
Physical State	Solid, Crystalline Powder	[4]
Appearance	White to Light Yellow	
Melting Point	54 - 60 °C	[4][5]
Boiling Point	338.5 °C at 760 mmHg	[5]
Density	1.695 g/cm <sup>3</sup>	[5]
Flash Point	158.5 °C	[5]
Vapor Pressure	9.77E-05 mmHg at 25°C	[5]

## Chemical Identifiers

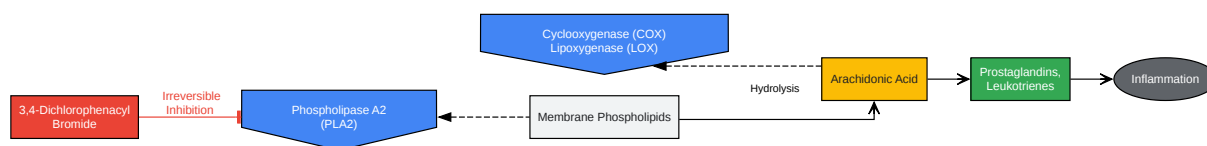
Precise identification of chemical compounds is crucial for scientific accuracy and safety. The following table lists the key identifiers for 3,4-Dichlorophenacyl bromide.

Identifier	Value	Source(s)
CAS Number	2632-10-2	[1][5]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrCl <sub>2</sub> O	[1][5]
Molecular Weight	267.93 g/mol	[1][5]
IUPAC Name	2-bromo-1-(3,4-dichlorophenyl)ethanone	[1]
Synonyms	2-Bromo-3',4'-dichloroacetophenone	[1][4]
InChI Key	PAKFHEFMTRCFAU-UHFFFAOYSA-N	[1][4]
SMILES	<chem>C1=CC(=C(C=C1C(=O)CBr)Cl)Cl</chem>	[1][4]

## Mechanism of Action: Inhibition of Phospholipase A2

3,4-Dichlorophenacyl bromide is a well-established inhibitor of phospholipase A2 (PLA2).[3][6] Its mechanism of action involves the irreversible covalent modification of a critical histidine residue within the enzyme's active site. This alkylation prevents the enzyme from binding to its substrate, thereby inhibiting its catalytic activity.

PLA2 enzymes are central to the inflammatory response as they catalyze the hydrolysis of phospholipids in the cell membrane to release arachidonic acid. Arachidonic acid is the primary precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent pro-inflammatory mediators. By blocking PLA2, 3,4-Dichlorophenacyl bromide effectively halts the production of these downstream signaling molecules.



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Figure 1: Inhibition of the PLA2-mediated arachidonic acid cascade.

## Experimental Protocols

The following sections outline generalized, yet detailed, methodologies for the synthesis, purification, and characterization of 3,4-Dichlorophenacyl bromide, based on standard organic chemistry procedures for analogous compounds.[7][8][9]

### Synthesis: Bromination of 3',4'-Dichloroacetophenone

This protocol describes the  $\alpha$ -bromination of a ketone, a standard method for producing phenacyl bromides.[7]

- Reagents & Materials:
  - 3',4'-Dichloroacetophenone

- Bromine ( $\text{Br}_2$ )
- Solvent (e.g., Glacial Acetic Acid, Diethyl Ether, or Dichloromethane)
- Lewis Acid Catalyst (e.g., Anhydrous Aluminum Chloride,  $\text{p-TsOH} \cdot \text{H}_2\text{O}$ ), if required[7][9]
- Three-necked flask, mechanical stirrer, reflux condenser, separatory funnel
- Ice bath
- Procedure:
  - Dissolve 1.0 equivalent of 3',4'-dichloroacetophenone in the chosen anhydrous solvent within the three-necked flask.
  - Cool the solution in an ice bath to 0-5 °C.
  - If using a catalyst like  $\text{AlCl}_3$ , add a catalytic amount (e.g., 0.01 eq.) to the cooled solution. [7]
  - With vigorous stirring, add 1.0 equivalent of bromine dropwise from the separatory funnel. The rate of addition should be controlled to maintain the reaction temperature below 20°C. [8]
  - As the reaction proceeds, hydrogen bromide ( $\text{HBr}$ ) gas will evolve, and the product may begin to precipitate.
  - After the bromine addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).

## Purification

- Work-up & Isolation:
  - Once the reaction is complete, cool the flask in an ice bath to maximize precipitation of the crude product.

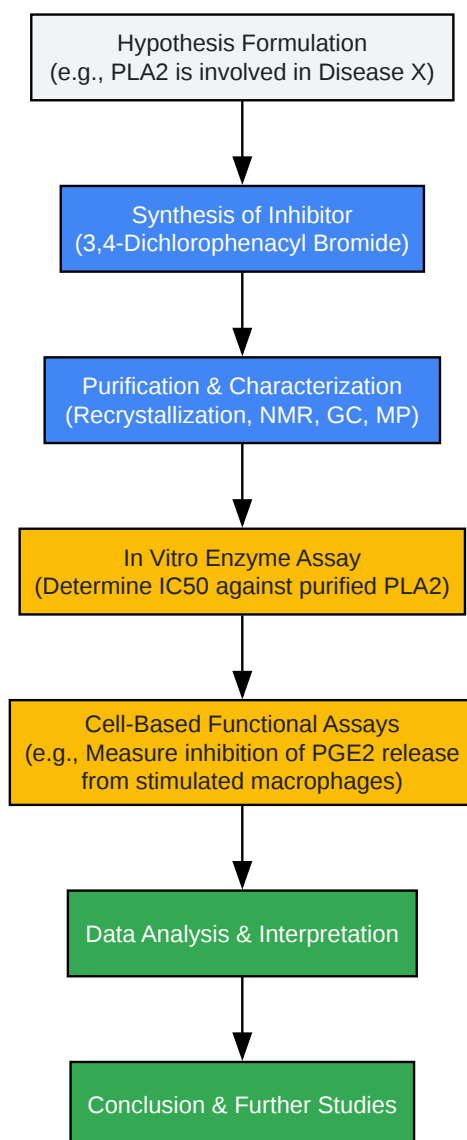
- Filter the solid product using suction filtration (Büchner funnel).
- Wash the crude crystals with a cold solvent mixture, such as 50% aqueous ethanol or a water/petroleum ether mixture, to remove the color and unreacted starting materials.[\[7\]](#)[\[8\]](#)
- Recrystallization:
  - For higher purity, recrystallize the crude product from a suitable solvent, such as methanol or ethanol.[\[7\]](#)[\[8\]](#)
  - Dissolve the solid in a minimum amount of hot solvent.
  - Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
  - Filter the purified white/pale yellow crystals and dry them under a vacuum.

## Characterization

- Purity Analysis (GC): Gas chromatography can be used to assess the purity of the final product, with commercial standards often exceeding 98.0%.
- Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy should be employed to confirm the chemical structure. The resulting spectrum should be consistent with the **2-bromo-1-(3,4-dichlorophenyl)ethanone** structure.
- Melting Point Determination: The melting point of the purified product should be determined and compared to the literature values (54-60 °C) as a confirmation of purity.[\[4\]](#)[\[5\]](#)

## Typical Research Workflow

The use of 3,4-Dichlorophenacyl bromide as a research tool typically follows a structured workflow, from synthesis and validation to its application in biological assays to test a specific hypothesis.



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Figure 2: A typical experimental workflow using 3,4-Dichlorophenacyl Bromide.

## Safety and Handling

3,4-Dichlorophenacyl bromide is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

- GHS Classification: The compound is classified with the signal word "Danger".<sup>[10]</sup>
- Primary Hazards:

- H314: Causes severe skin burns and eye damage.[10] It is corrosive and can cause ulceration upon contact.[11]
- H290: May be corrosive to metals.
- It is also a lachrymator, causing eye irritation and tearing.[11]
- Precautionary Measures:
  - P260: Do not breathe dusts or mists.
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.
  - Handle only in a chemical fume hood.
- First Aid:
  - Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[10]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]
  - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.
  - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
- Storage: Store locked up in a dry, cool, and well-ventilated place.[12] Keep the container tightly closed in a corrosives-compatible area. Incompatible with strong bases, oxidizing agents, and amines.[10]

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